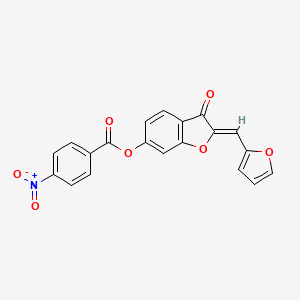

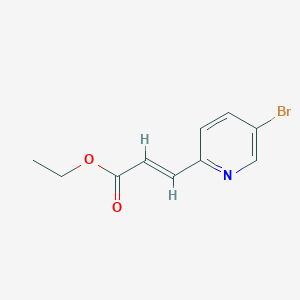

![molecular formula C13H16F3N3O B2762467 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane CAS No. 2201739-00-4](/img/structure/B2762467.png)

3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Fungal diseases pose significant threats to crop production worldwide. Researchers have synthesized novel pyrimidine derivatives containing an amide moiety, including compounds related to our target molecule. Specifically, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited potent antifungal activity against Phomopsis sp. These compounds achieved an impressive inhibition rate of 100%, surpassing the efficacy of the commonly used fungicide Pyrimethanil .

Antimicrobial Potential

While the focus has been on antifungal properties, pyrimidines in general possess diverse biological activities. They have demonstrated antiviral, antibacterial, and insecticidal effects. For instance, pyrimidine derivatives with specific structural features have been effective against the tomato chlorosis virus (ToCV) and other pathogens .

Molecular Docking Studies

In silico molecular docking studies can provide insights into the interactions between our compound and microbial targets. Investigating its binding affinity with specific enzymes or receptors may reveal additional therapeutic applications .

Kinase Inhibition

Interestingly, our compound shares structural similarities with kinase inhibitors. For instance, BLU-667, a kinase inhibitor, selectively targets RET (rearranged during transfection) in cancer cells. While our compound is not identical, exploring its potential as a kinase inhibitor could be valuable .

Fungicidal Activity Optimization

The optimal structure of the pyrimidine group plays a crucial role in fungicidal activity. Researchers have found that specific substitutions, such as 5-CF₃ in the pyridine group and 2-CH₃-5-Cl-6-CHF₂ in the pyrimidine group, enhance efficacy. Additionally, the spatial configuration of carbon atoms connected to R₃ influences compound activity .

Crystallographic Insights

Understanding the molecular structure of our compound is essential. Crystallographic data provides valuable information about bond lengths, angles, and overall geometry. Such insights aid in predicting its behavior and interactions .

Wirkmechanismus

Mode of Action

Based on its structural similarity to other pyrimidin-4-yl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Similar compounds have been shown to exhibit antifungal activity , suggesting that they may interfere with essential biochemical pathways in fungi.

Result of Action

Some compounds with similar structures have shown promising antifungal activity . This suggests that the compound might inhibit the growth of certain fungi, but further studies are needed to confirm this and elucidate the underlying mechanisms.

Eigenschaften

IUPAC Name |

3-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c1-8-17-11(13(14,15)16)6-12(18-8)20-10-7-19-4-2-9(10)3-5-19/h6,9-10H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGGKHNKKPBXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2CN3CCC2CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)

![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)

![2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2762394.png)

![3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoprop-2-enoic acid](/img/structure/B2762396.png)

![methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2762404.png)